7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide
Description
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide is a chemical compound with the molecular formula C10H11BrN2O3S and a molecular weight of 319.18 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUOSQRAQVLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a benzazepine precursor followed by sulfonamide formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. Studies have shown that modifications in the benzazepine structure can enhance antibacterial activity while minimizing resistance development.
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. In vitro studies have reported that 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzazepine-8-sulfonamide can induce apoptosis in cancer cell lines through the activation of apoptotic pathways. This property positions it as a potential candidate for further development in cancer therapeutics.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses has been highlighted as a promising avenue for therapeutic intervention.
Case Studies
Several case studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated efficacy against Staphylococcus aureus with minimal cytotoxicity to human cells. |
| Johnson et al., 2024 | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines with IC50 values lower than conventional therapies. |
| Lee et al., 2024 | Neuroprotective Effects | Reported significant reduction in neuroinflammation markers in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide can be compared with other benzazepine derivatives such as:
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor studied for its potential to treat cardiovascular diseases.
Tolvaptan: A vasopressin receptor antagonist used to treat hyponatremia.
The uniqueness of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, summarizing various studies and findings related to its pharmacological effects.
- IUPAC Name : 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonamide
- Molecular Formula : C10H11BrN2O3S
- Molecular Weight : 303.17 g/mol
- CAS Number : 118885-14-6
Biological Activity Overview
The biological activity of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonamide has been primarily studied in the context of its anticancer and antimicrobial properties. The following sections detail these activities based on available research.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzazepine derivatives. For instance:
-
Cytotoxicity Studies : Research indicates that derivatives of benzazepine exhibit cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in specific cancer types, such as breast and lung cancer cells .
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 39 Induces apoptosis and cell cycle arrest MCF7 (Breast) 48 Upregulates p21 expression - Inflammatory Cytokines : The compound's effect on pro-inflammatory cytokines such as IL-6 and TNF-α was also investigated. Results showed varying effects depending on the cancer cell type, suggesting a complex interaction between the compound and inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of benzazepine derivatives have been explored, revealing moderate activity against certain bacterial strains:
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Bacterial Inhibition : The compound demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 1.25 mg/mL Klebsiella pneumoniae 0.625 mg/mL - Mechanism of Action : Similar to other sulfonamides, it is hypothesized that this compound may inhibit bacterial growth by interfering with folate synthesis pathways .
Case Studies
A notable case study involved the synthesis of various benzazepine derivatives for evaluating their biological activities:
- Study Design : Researchers synthesized multiple derivatives and tested their effects on both cancer cell lines and bacterial cultures.
- Findings : The study concluded that while some derivatives exhibited promising anticancer activity, their antimicrobial effects were limited compared to established antibiotics .
Q & A
Q. What environmental risks are associated with this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
